Human Dopamine D3 Receptor Binding Affinity – Direct Radioligand Displacement Data [1]
The compound displaced [³H]spiperone from human dopamine D3 receptors expressed in CHO cell membranes with a Ki of 8.5 nM, establishing sub‑10 nM affinity for the D3 target [1]. The same assay platform measured D2 short (D2SR) Ki = 19 nM and D2 long (D2LR) Ki = 40 nM, providing an intra‑assay baseline for selectivity calculation [1].
D2 long: 40 nM
| Evidence Dimension | D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 8.5 nM (human D3R, [³H]spiperone displacement) |
| Comparator Or Baseline | D2 short receptor Ki = 19 nM; D2 long receptor Ki = 40 nM (same assay format) |
| Quantified Difference | D3/D2SR selectivity ratio = 2.2‑fold; D3/D2LR selectivity ratio = 4.7‑fold |
| Conditions | CHO cell membranes expressing human receptors; radioligand: [³H]spiperone |
Why This Matters
A D3-preferring profile is desirable for reducing D2‑associated side effects (e.g., extrapyramidal symptoms) while retaining therapeutic efficacy, making the adamantane‑spiro scaffold a valuable template for D3‑selective lead optimisation.
- [1] BindingDB. BDBM50239414 (CHEMBL4073330). Affinity data for human dopamine D3, D2 short and D2 long receptors. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50239414 (accessed 2026-05-10). View Source
